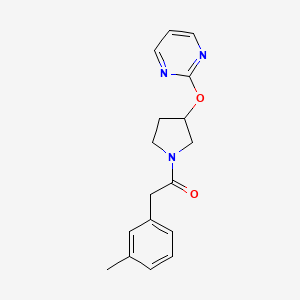
1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone often involves multi-component reactions, leveraging the reactivity of propargylic alcohols as a key step. Propargylic alcohols serve as versatile building blocks, offering distinct reactivities that facilitate the construction of complex molecules including pyridines, quinolines, and isopyrazoles, through a variety of synthetic strategies (Mishra, Nair, & Baire, 2022).
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks often emphasizes the role of the pyrrolidine ring, a five-membered nitrogen heterocycle, widely utilized in medicinal chemistry for its capacity to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and enhance three-dimensional coverage through non-planarity (Li Petri et al., 2021).
Chemical Reactions and Properties
Chemical properties of compounds containing pyrimidine derivatives are crucial for their biological and chemical applications. Pyrimidine, as a core structure, is known for its versatility in chemical reactions, serving as a fundamental component in the synthesis of heterocycles and natural products. This versatility underlines the potential of 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone for diverse synthetic and functional applications (Kumar, Deep, & Narasimhan, 2019).
Applications De Recherche Scientifique
Synthesis and Stereochemistry
- Pyrrolidines, structurally similar to 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone, have been synthesized using sugar-derived enones and azomethine ylides. These syntheses demonstrate high diastereo- and regioselectivity, yielding pyrrolidines with defined stereochemistry at all four stereocenters of the ring (Udry, Repetto, & Varela, 2014).
Metabolism and Pharmacokinetics
- Studies on compounds structurally related to 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone, such as dipeptidyl peptidase IV inhibitors, reveal insights into their metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. These studies help in understanding the metabolic pathways and renal clearance of such compounds (Sharma et al., 2012).
Solution Speciation and Protein Binding
- Research on pyrimidinone complexes, which are related to the compound , shows their stable formation with various metals. These studies also explore the binding of these complexes with human plasma proteins like transferrin and albumin, indicating potential biomedical applications (Gonçalves et al., 2013).
Inhibitory Activity
- Analogues of 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone, such as 3-(1H-Pyrrol-1-yl)-2-oxazolidinones, have shown inhibitory activity against monoamine oxidase type A. This suggests potential applications in the development of antidepressant agents (Mai et al., 2002).
Catalytic Applications
- The N,O-bidentate pyridyl functionalized alkoxy ligands, which are structurally related to the compound, have been synthesized and used in metal complexes for catalytic applications, particularly in the ring-opening polymerization of ε-caprolactone and l-lactide (Wang et al., 2012).
Propriétés
IUPAC Name |
2-(3-methylphenyl)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-4-2-5-14(10-13)11-16(21)20-9-6-15(12-20)22-17-18-7-3-8-19-17/h2-5,7-8,10,15H,6,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDRXZAXRLFMQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-furylmethyl)benzamide](/img/structure/B2484443.png)
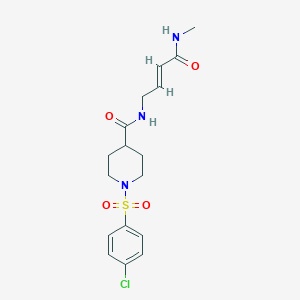
![2-[(2-Fluoro-4-nitrophenoxy)methyl]furan](/img/structure/B2484447.png)
![Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2484448.png)
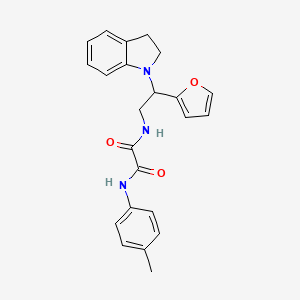
![6-[4-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2484450.png)

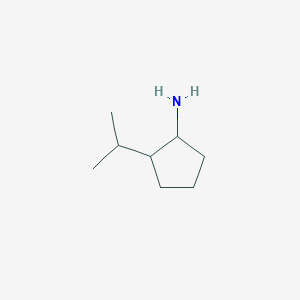
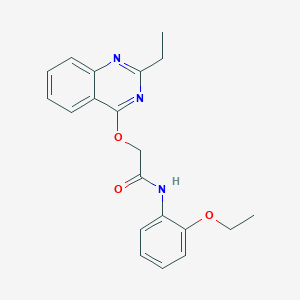
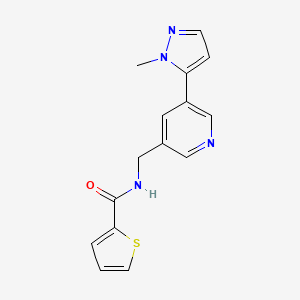
![1-benzyl-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2484458.png)
![N-methyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2484460.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2484462.png)
![5-[[[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2484463.png)